molecular formula C9H15ClN2O2 B3362891 1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one CAS No. 1016699-47-0

1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one

Cat. No.: B3362891
CAS No.: 1016699-47-0
M. Wt: 218.68 g/mol
InChI Key: UFAGWFAMJOKQMS-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one ( 1016699-47-0) is a piperazine-based chemical intermediate with the molecular formula C 9 H 15 ClN 2 O 2 and a molecular weight of 218.68 g/mol . This compound features a chloroacetone moiety linked to an acetylpiperazine group, a structural motif of significant interest in medicinal chemistry for the synthesis and development of novel bioactive molecules . Piperazine derivatives are widely recognized in scientific research for their versatile pharmacological properties and are frequently explored as key scaffolds in drug discovery . The reactive chloropropanone group in this molecule makes it a valuable building block for further chemical modifications, including nucleophilic substitution reactions, enabling researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . While specific biological data for this exact compound may be limited in the current literature, its core structure is closely related to N-phenyl piperazine derivatives, which have demonstrated promising antidiabetic and anti-inflammatory activities in recent scientific investigations through mechanisms such as α-amylase enzyme inhibition . This compound is provided with high purity (95%) and is intended for research purposes as a biochemical intermediate . It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-chloropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-7(10)9(14)12-5-3-11(4-6-12)8(2)13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAGWFAMJOKQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016699-47-0
Record name 1-(4-acetylpiperazin-1-yl)-2-chloropropan-1-one
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Chemical Reactions Analysis

1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one is primarily utilized as a research chemical in the field of medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against non-pathogenic mycobacteria strains, suggesting potential applications in treating tuberculosis and other bacterial infections .

Efflux Pump Inhibition

Research indicates that certain piperazine derivatives can inhibit efflux pumps in bacteria, which are responsible for multidrug resistance. This property is crucial for developing combination therapies that enhance the efficacy of existing antibiotics by reversing resistance mechanisms .

A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of piperazine, including those related to this compound, were synthesized and tested for their antimycobacterial activity. The results indicated that some compounds significantly inhibited the growth of mycobacterial strains and could serve as potential candidates for further development in tuberculosis treatment .

CompoundActivityReference
Derivative AModerate Inhibition
Derivative BStrong Inhibition

Potential as a Therapeutic Agent

The compound has also been explored for its role in inhibiting specific signaling pathways relevant to cancer therapy. For instance, it has been associated with the modulation of the hedgehog signaling pathway, which is critical in various cancers, including medulloblastoma . This suggests that this compound could be repurposed or modified for oncological applications.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of piperazine-acetylated ketones. Key structural analogs include:

Compound Name Structural Differences Key Features Reference
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl group instead of acetylpiperazine Exhibits antifungal and antibacterial activity; used in crystallography studies
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidinyl-phenyl substituent Synthesized via chloroacetylation; potential kinase inhibitor
FAI-05: 3-(4-acetylpiperazin-1-yl)-1-(4-(hexyloxy)phenyl)propan-1-one Hexyloxy-phenyl group 95% HPLC purity; HRMS (ESI): m/z 361.2413; 21% yield
1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one Dichlorophenoxy-acetyl group Bioactive against plant pathogens; SMILES: O=C(N1CCN(C(=O)CC)CC1)COc2ccc(Cl)cc2Cl

Key Observations :

  • The acetylpiperazine moiety in 1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one distinguishes it from non-acetylated analogs (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone), which may exhibit reduced metabolic stability .
  • Substitutions like hexyloxy-phenyl (FAI-05) or pyrimidinyl-phenyl () introduce lipophilic or hydrogen-bonding groups, altering pharmacokinetic profiles .
  • The 2-chloro position in the target compound may confer steric and electronic effects distinct from dichlorophenoxy derivatives (), which are tailored for pesticidal activity .
Physicochemical and Spectroscopic Properties
  • 13C-NMR Data : While direct data for the target compound are unavailable, analogs like 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one show carbonyl peaks at ~170 ppm and aromatic carbons at 110–150 ppm () .
  • HRMS : FAI-05 (C21H29N2O3) exhibits m/z 361.2413 ([M+H]+), consistent with acetylpiperazine derivatives .

Biological Activity

1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure includes a piperazine moiety, which is known for its versatility in drug design. The presence of the acetyl group and the chloropropanone structure contributes to its reactivity and biological interactions.

The primary target of this compound is the mesenchymal epithelial transition factor (c-Met) , a receptor tyrosine kinase involved in various cellular processes including proliferation, motility, and invasion. It is often overexpressed in several cancers, making it a critical target for anticancer therapies.

Mode of Action

The compound interacts with c-Met, which is activated by hepatocyte growth factor (HGF). This interaction promotes tumor cell proliferation and metastasis. Studies have shown that this compound can inhibit c-Met signaling pathways, leading to reduced tumor growth and improved imaging properties for glioma detection in vivo.

Pharmacokinetics

Research indicates that this compound exhibits:

  • High Stability : Both in vitro and in vivo studies demonstrate its stability.
  • Targeting Affinity : It shows a favorable binding profile with c-Met.
  • Lipophilicity : The compound's lipophilic nature enhances its ability to cross biological membranes, including the blood-brain barrier.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:

  • Colorectal Cancer : Demonstrated growth inhibition rates exceeding 70% against DLD-1 and HCT-116 cell lines.
  • Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines with growth inhibition ranging from 71% to 87% .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the interaction of this compound with c-Met, revealing significant inhibition of tumor growth in glioma models.
Study 2Evaluated the compound's cytotoxicity against various cancer cell lines, reporting IC50 values indicating potent antiproliferative effects .
Study 3Assessed antimicrobial properties, identifying effective concentrations against specific pathogenic bacteria .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach could involve:

  • Step 1 : Reacting 4-acetylpiperazine with a chloroacetyl chloride derivative under basic conditions (e.g., using triethylamine in anhydrous DCM).
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product . Alternative routes may employ coupling reagents like HOBt or TBTU for amide bond formation, as seen in analogous piperazine derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C-NMR : To confirm substitution patterns on the piperazine ring and the acetyl group. For example, the acetyl proton appears as a singlet near δ 2.1 ppm .
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .
  • UV/Vis : Useful if the compound is part of conjugated systems, such as phthalocyanine precursors .

Advanced Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

X-ray crystallography is critical for confirming bond lengths, angles, and stereochemistry. For example:

  • In analogous 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone, the C-Cl bond length was determined as 1.79 Å, and the piperazine ring adopts a chair conformation .
  • Use refinement software like SHELXL to model thermal displacement parameters and hydrogen bonding networks, ensuring accurate structural resolution .

Q. What role does the compound play in the synthesis of Zn(II) phthalocyanines?

This compound serves as a precursor for phthalonitrile derivatives. For instance:

  • Reacting it with 4-nitrophthalonitrile under nucleophilic aromatic substitution yields 4-(4-(4-acetylpiperazin-1-yl)phenoxy)phthalonitrile.
  • Subsequent cyclotetramerization with Zn(OAc)₂ produces Zn(II) phthalocyanines, which exhibit strong Q-band absorption (~680 nm) for photodynamic therapy applications .

Q. How to address discrepancies in spectroscopic data between different synthetic batches?

Contradictions may arise from:

  • Solvent effects : NMR shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Polymorphism : IR or XRD can identify crystalline vs. amorphous forms .
  • Reaction byproducts : Use LC-MS or preparative HPLC to isolate impurities. Cross-validate with elemental analysis (e.g., %C, %H, %N) .

Methodological considerations for optimizing coupling reactions involving this compound
For amide or ketone couplings:

  • Activation : Use HOBt/TBTU with DMF as a solvent to enhance reaction efficiency .
  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions (e.g., over-acylation).
  • Workup : Extract the product with ethyl acetate and wash with brine to remove unreacted reagents .

Notes

  • For structural refinement, SHELX remains a gold standard despite newer alternatives .
  • Always cross-validate synthetic yields and purity with multiple analytical methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one
Reactant of Route 2
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1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one

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